![molecular formula C8H6ClNO2 B12869085 (2-Chlorobenzo[d]oxazol-6-yl)methanol](/img/structure/B12869085.png)
(2-Chlorobenzo[d]oxazol-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorobenzo[d]oxazol-6-yl)methanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. This particular compound is characterized by the presence of a chlorine atom at the 2-position and a hydroxymethyl group at the 6-position of the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorobenzo[d]oxazol-6-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorophenol with cyanogen bromide to form 2-chlorobenzoxazole, followed by the reduction of the resulting compound to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (2-Chlorobenzo[d]oxazol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzoxazole derivative without the hydroxymethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
- Oxidation of the hydroxymethyl group yields (2-Chlorobenzo[d]oxazol-6-yl)carboxylic acid.
- Reduction of the compound results in 2-chlorobenzoxazole.
- Substitution reactions produce various derivatives depending on the nucleophile used.
科学的研究の応用
(2-Chlorobenzo[d]oxazol-6-yl)methanol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex benzoxazole derivatives with potential biological activities.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of (2-Chlorobenzo[d]oxazol-6-yl)methanol is not well-documented. benzoxazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities. Further research is needed to elucidate the precise mechanism of action of this compound.
類似化合物との比較
(6-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride: This compound has a similar structure but with an amine group instead of a hydroxymethyl group.
2-Methoxy-5-chlorobenzo[d]oxazole: This derivative has a methoxy group at the 2-position and a chlorine atom at the 5-position.
2-Ethoxybenzo[d]oxazole: This compound features an ethoxy group at the 2-position.
Comparison: (2-Chlorobenzo[d]oxazol-6-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the benzoxazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives. The hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C8H6ClNO2 |
|---|---|
分子量 |
183.59 g/mol |
IUPAC名 |
(2-chloro-1,3-benzoxazol-6-yl)methanol |
InChI |
InChI=1S/C8H6ClNO2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2 |
InChIキー |
NDYRKEHMCYWHAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CO)OC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)
![2-Aminobenzo[d]oxazole-4-thiol](/img/structure/B12869032.png)
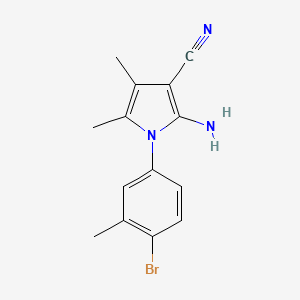
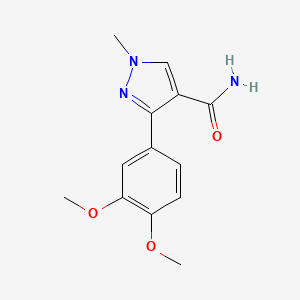

![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)
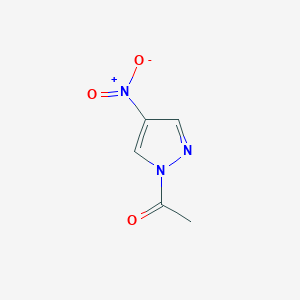
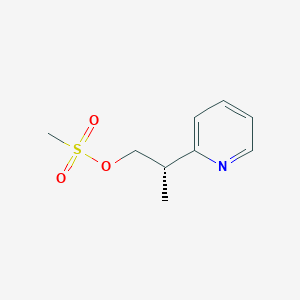

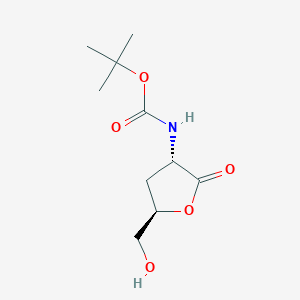
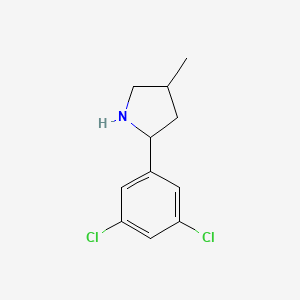
![1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12869080.png)
